



Application Notes and Protocols: Terbium-161 Conjugation to PSMA-Targeting Ligands

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Compound of Interest		
Compound Name:	Terbium-161	
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Introduction

Targeted radionuclide therapy is a rapidly advancing field in oncology, with Prostate-Specific Membrane Antigen (PSMA) emerging as a key target for treating metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] While Lutetium-177 (177Lu) has been the cornerstone for PSMA-targeted therapies, new radionuclides are being explored to enhance therapeutic efficacy.[5] **Terbium-161** (161Tb) is a promising alternative, exhibiting similar chemical properties to 177Lu, which allows for its integration into existing chelator and ligand systems like PSMA-617 and PSMA-I&T.[5][6]

 161 Tb's key advantage lies in its unique decay profile. In addition to β⁻ radiation comparable to 177 Lu, 161 Tb emits a significant spectrum of low-energy Auger and conversion electrons.[1][5][7] These short-range electrons deposit a high amount of energy locally (high linear energy transfer), potentially leading to increased cytotoxicity, especially in single cells and micrometastases.[8][9][10] Preclinical and early clinical studies have demonstrated that 161 Tb-labeled PSMA ligands can deliver higher absorbed radiation doses to tumors compared to their 177 Lu counterparts, suggesting superior therapeutic potential.[8][11]

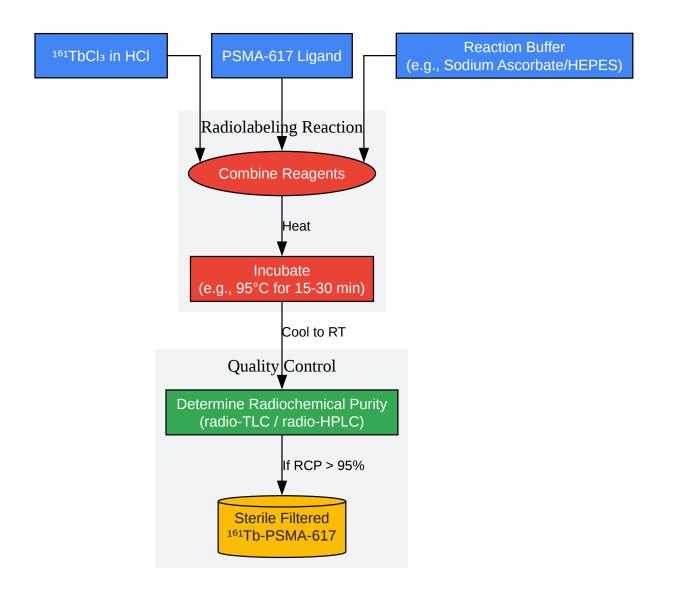
These application notes provide detailed protocols for the radiolabeling of PSMA-targeting ligands with ¹⁶¹Tb, subsequent quality control measures, and methods for in vitro and in vivo evaluation.



Radiolabeling Protocol: 161Tb-PSMA-617

This protocol describes the conjugation of no-carrier-added ¹6¹TbCl₃ to the DOTA-containing ligand, PSMA-617. The DOTA chelator is commonly used for radiolabeling with trivalent radiometals like ¹6¹Tb and ¹77Lu.[6][12]

Workflow for ¹⁶¹Tb-PSMA Ligand Preparation



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Caption: Workflow for the radiolabeling of PSMA-617 with **Terbium-161**.



Materials

- 161TbCl₃ solution (in 0.01 M HCl)
- PSMA-617 (or other DOTA-conjugated PSMA ligand)
- Sodium ascorbate buffer (pH 4.5-5.0)
- HEPES buffer
- Sterile, metal-free reaction vials
- · Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

Methodology

- Preparation: In a sterile, metal-free reaction vial, add the PSMA-617 ligand. The amount will depend on the desired specific activity.
- Buffering: Add the reaction buffer (e.g., sodium ascorbate) to the vial to achieve a final pH between 4.5 and 5.0. Ascorbate also acts as a radioprotectant to prevent radiolysis.[13]
- Radionuclide Addition: Carefully add the ¹⁶¹TbCl₃ solution to the vial containing the ligand and buffer.
- Incubation: Securely cap the vial and incubate at 95°C for 15-30 minutes.
- Cooling: After incubation, allow the vial to cool to room temperature.
- Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC (see Section 2). The final product, ¹⁶¹Tb-PSMA-617, should have an RCP greater than 95%.
- Formulation: If the RCP is acceptable, the product can be formulated in a suitable vehicle (e.g., saline with ascorbic acid) for in vitro or in vivo use and passed through a sterile filter.



Quality Control Protocols

A. Radiochemical Purity (RCP) Determination

- Method: Radio-Thin Layer Chromatography (radio-TLC) or Radio-High Performance Liquid Chromatography (radio-HPLC).
- Radio-TLC Protocol:
 - Spot a small volume (~1 μL) of the reaction mixture onto a TLC strip (e.g., silica gel).
 - Develop the strip using a suitable mobile phase (e.g., a mixture of ammonium acetate, methanol, and DTPA) to separate the radiolabeled conjugate from free ¹⁶¹Tb.
 - Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and calculate the percentage of ¹⁶¹Tb incorporated into the PSMA ligand.
- Radio-HPLC Protocol:
 - Inject a small volume of the reaction mixture into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
 - Elute with a gradient of solvents (e.g., water and acetonitrile with 0.1% TFA).
 - Analyze the resulting chromatogram to identify and quantify the peaks corresponding to ¹⁶¹Tb-PSMA-617 and any impurities (like free ¹⁶¹Tb).[13]

B. In Vitro Stability

- Protocol:
 - Incubate an aliquot of the final ¹⁶¹Tb-PSMA-617 product in saline and in human serum at 37°C.[14]
 - At various time points (e.g., 1, 24, 48, 72 hours), analyze samples using radio-TLC or radio-HPLC to determine the RCP.
 - The conjugate is considered stable if the RCP remains above 90-95% over the time course. Studies have shown ¹⁶¹Tb-PSMA-617 to be stable for up to 72 hours.[13][15][16]



C. Lipophilicity Determination (LogP)

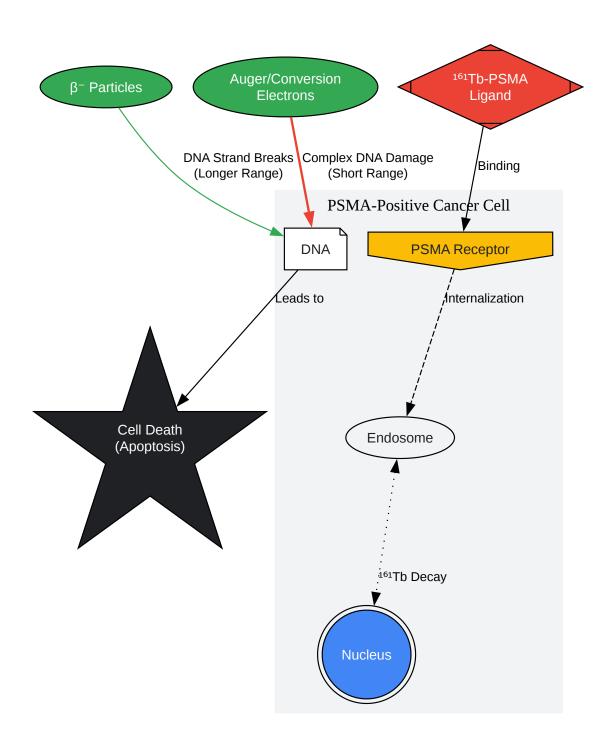
- · Protocol:
 - Add a sample of ¹⁶¹Tb-PSMA-617 to a vial containing equal volumes of n-octanol and phosphate-buffered saline (PBS).
 - Vortex the mixture vigorously for several minutes.
 - Centrifuge to ensure complete phase separation.
 - Sample equal volumes from both the n-octanol and PBS layers and measure the radioactivity in a gamma counter.
 - Calculate the LogP value as the base-10 logarithm of the ratio of counts per minute (CPM)
 in the octanol phase to the CPM in the PBS phase. A negative LogP value indicates a
 hydrophilic compound.[13]

Table 1: Summary of Radiolabeling and OC Data

Parameter	Ligand	Value	Reference
Radiochemical Yield/Purity	PSMA-617	>98%	[1][6]
PSMA-617	97.99 ± 2.01%	[13][15][16]	
ART-101	>95%	[14]	
Specific Activity	PSMA-617	Up to 100 MBq/nmol	[1][2][3][11]
In Vitro Stability (72h)	PSMA-617	>95%	[13][15]
ART-101	>90% (in human serum)	[14]	
Lipophilicity (LogP)	PSMA-617	-2.15 ± 0.31	[13]

In Vitro Evaluation Protocols Mechanism of Action of ¹⁶¹Tb-PSMA Ligands





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Caption: ¹⁶¹Tb-PSMA binds to PSMA, is internalized, and emits radiation causing DNA damage.



A. Cell Uptake and Internalization Assay

- Cell Lines: Use a PSMA-positive cell line (e.g., PC-3 PIP, LNCaP) and a PSMA-negative control line (e.g., PC-3 flu).[1][13]
- Protocol:
 - Seed cells in multi-well plates and allow them to attach overnight.
 - Incubate the cells with a known concentration of ¹⁶¹Tb-PSMA-617 at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
 - Total Uptake: At each time point, wash the cells with cold PBS to remove unbound radioligand. Lyse the cells and measure the radioactivity in a gamma counter.
 - Internalization: For a parallel set of wells, after the incubation period, add an acidic buffer (e.g., glycine buffer, pH 2.8) for 5-10 minutes to strip off surface-bound radioactivity. Wash with PBS, lyse the cells, and measure the internalized radioactivity.
 - Specificity: To demonstrate PSMA-specific binding, perform blocking studies by coincubating the cells with an excess of non-radiolabeled PSMA ligand.
 - Express results as a percentage of the added activity per million cells.

B. Cytotoxicity Assays

- MTT Assay (Cell Viability):
 - Seed cells in 96-well plates.
 - Treat cells with increasing concentrations of ¹⁶¹Tb-PSMA-617 (e.g., 0.1 to 10 MBq/mL) and incubate for a defined period (e.g., 24-72 hours).[13]
 - Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
 - Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.



- Calculate cell viability relative to untreated control cells.
- Clonogenic Assay (Cell Survival):
 - Treat cells in suspension or as monolayers with ¹⁶¹Tb-PSMA-617 for a specified time.
 - Plate a known number of viable cells into new culture dishes and incubate for 10-14 days to allow colony formation.
 - Fix and stain the colonies (e.g., with crystal violet).
 - Count colonies containing ≥50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.

Preclinical Data Summary

Studies consistently show that ¹⁶¹Tb-PSMA conjugates are more effective than their ¹⁷⁷Lu counterparts in preclinical models.[1][11]

Table 2: Comparative In Vitro Efficacy (161Tb-PSMA-617 vs. 177Lu-PSMA-617)



Assay	Finding	Cell Line	Reference
Cell Viability (MTT)	¹⁶¹ Tb was significantly more effective at reducing viability at concentrations of 0.1– 10 MBq/mL.	PC-3 PIP	[13]
Cell Survival (Clonogenic)	¹⁶¹ Tb was up to 3-fold more effective at reducing cell survival.	PC-3 PIP	[6]
General Comparison	Viability and survival of PC-3 PIP cells were more reduced with ¹⁶¹ Tb-PSMA-617 across the entire concentration range tested.	PC-3 PIP	[1][3][4][11]

Table 3: Comparative In Vivo Data (Tumor-Bearing Mice)



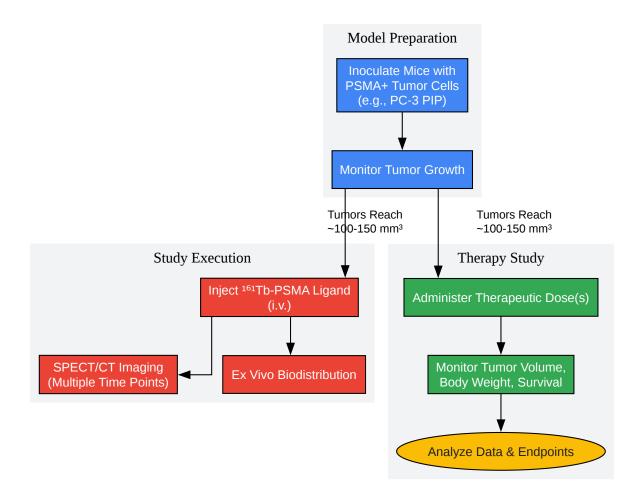
Parameter	¹⁶¹ Tb-PSMA Conjugate	¹⁷⁷ Lu-PSMA Conjugate	Finding	Reference
Biodistribution	Equal tissue distribution profiles.	Equal tissue distribution profiles.	The radionuclide does not alter the pharmacokinetic profile of the ligand.	[1][3][6]
Tumor-Absorbed Dose	6.10 ± 6.59 Gy/GBq (PSMA- 617)	2.59 ± 3.30 Gy/GBq (PSMA- 617)	161Tb delivered a ~2.4-fold higher dose to tumor lesions.	[8]
Tumor-Absorbed Dose	1.7 ± 0.3 Gy/MBq (ART- 101)	0.6 ± 0.1 Gy/MBq (PSMA- 617)	¹⁶¹ Tb-ART-101 delivered a 2.8- fold higher dose than ¹⁷⁷ Lu- PSMA-617.	[14]
Therapeutic Efficacy	Median survival: 36 days (5 MBq), 65 days (10 MBq).	N/A (Control survival: 19 days)	shows a clear, activity-dependent survival benefit.	[1][2][3][11]
Therapeutic Efficacy	Significant tumor regression and prolonged survival.	Less effective than ¹⁶¹ Tb-ART- 101.	showed superior anti-tumor effects compared to both ¹⁶¹ Tb-PSMA-617 and ¹⁷⁷ Lu-PSMA-617.	[14]

In Vivo Experimental Protocol

This protocol outlines a general procedure for evaluating the biodistribution and therapeutic efficacy of ¹⁶¹Tb-PSMA ligands in a xenograft mouse model.



Workflow for In Vivo Preclinical Study



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Caption: General workflow for in vivo evaluation of ¹⁶¹Tb-PSMA radiopharmaceuticals.

Methodology

 Animal Model: Use immunodeficient mice (e.g., athymic nude mice). Inoculate the mice subcutaneously with a PSMA-positive human prostate cancer cell line (e.g., PC-3 PIP). Allow tumors to grow to a suitable size (e.g., 100-150 mm³).



• Biodistribution Study:

- Inject a cohort of tumor-bearing mice intravenously (i.v.) with a known activity of ¹⁶¹Tb-PSMA-617 (e.g., 1-5 MBq).
- At selected time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h), euthanize groups of mice.
- Harvest tumors, blood, and major organs (kidneys, liver, spleen, etc.).
- Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
- Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT Imaging:

- Inject tumor-bearing mice with ¹⁶¹Tb-PSMA-617 (e.g., 20-30 MBq).
- At various time points, anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the radioligand and confirm tumor targeting.

Therapy Study:

- Randomize tumor-bearing mice into different treatment groups:
 - Vehicle control (saline)
 - ¹⁶¹Tb-PSMA-617 (low dose, e.g., 5 MBq)
 - 161Tb-PSMA-617 (high dose, e.g., 10 MBq)
 - (Optional) ¹⁷⁷Lu-PSMA-617 comparator group
- Administer the treatments via i.v. injection.
- Monitor the mice regularly (e.g., 2-3 times per week) for tumor volume (using caliper measurements), body weight, and overall health.



 Follow the mice until they reach a predefined endpoint (e.g., tumor volume limit, significant weight loss) and record survival data.[14]

Conclusion

Terbium-161 represents a significant advancement in the field of PSMA-targeted radionuclide therapy. Its unique emission of Auger and conversion electrons provides a dosimetric advantage over ¹⁷⁷Lu, which has been shown to translate into superior preclinical efficacy.[1][4] [11] The protocols outlined in these notes provide a framework for the successful conjugation, quality control, and evaluation of ¹⁶¹Tb-PSMA radiopharmaceuticals. The similar chemistry between terbium and lutetium facilitates a seamless transition for research laboratories already working with ¹⁷⁷Lu, paving the way for further investigation and potential clinical translation of this highly promising therapeutic agent.[5]

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References

- 1. researchgate.net [researchgate.net]
- 2. gup.ub.gu.se [gup.ub.gu.se]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer [inis.iaea.org]
- 5. openmedscience.com [openmedscience.com]
- 6. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]



- 11. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy - The ASCO Post [ascopost.com]
- 13. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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